Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKRCYVYSJHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Ethyl 2 2 Chlorosulfonyl Phenyl Acetate
Established Synthetic Pathways for Aryl Chlorosulfonyl Compounds
Traditional methods for synthesizing aryl sulfonyl chlorides are well-documented and offer reliable, albeit sometimes harsh, routes to the desired compounds. These approaches are broadly categorized into direct chlorosulfonylation and functional group interconversion.
Direct Chlorosulfonylation of Phenylacetate (B1230308) Derivatives
The most direct method for preparing Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate is through the electrophilic aromatic substitution reaction of ethyl phenylacetate with a strong chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation. nih.gov This process involves the direct attachment of the chlorosulfonyl (-SO₂Cl) group to the aromatic ring.
However, a significant challenge in this approach is controlling the regioselectivity. The ethyl acetate (B1210297) group is an ortho-, para-director. Therefore, the reaction can yield a mixture of the desired ortho-substituted product and the para-substituted isomer, Ethyl 2-[4-(chlorosulfonyl)phenyl]acetate, necessitating separation of the final products. The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired ortho isomer. The highly reactive and hazardous nature of reagents like chlorosulfonic acid and sulfuryl chloride is also a major consideration for these methods. rsc.org
Functional Group Interconversion Strategies for the Chlorosulfonyl Moiety
An alternative to direct chlorosulfonylation is the conversion of other sulfur-containing functional groups, already positioned at the ortho position of the phenylacetate, into the chlorosulfonyl moiety. This multi-step approach can offer better control over regioselectivity.
The conversion of aryl sulfonic acids or aryl thiols into aryl sulfonyl chlorides is a fundamental and widely used strategy.
From Sulfonic Acids: The corresponding sulfonic acid, ethyl 2-(2-sulfophenyl)acetate, can be converted to the target sulfonyl chloride using chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) are effective for this transformation. rsc.orgchemicalbook.com The reaction typically involves heating the sulfonic acid with an excess of the chlorinating agent.
From Thiols: The synthesis from an ortho-thiol precursor, ethyl 2-(2-mercaptophenyl)acetate, involves an oxidative chlorination reaction. A variety of reagent systems can accomplish this, offering routes that can be performed under mild conditions. organic-chemistry.org One effective method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which rapidly converts thiols to their corresponding sulfonyl chlorides in high yields. organic-chemistry.orgacs.org Other methods utilize systems like N-chlorosuccinimide (NCS) or explore environmentally benign, metal-free aerobic conditions using ammonium (B1175870) nitrate (B79036) and aqueous HCl. rsc.org
Table 1: Selected Reagents for Conversion of Thiols to Sulfonyl Chlorides
| Reagent System | Key Advantages | Reference |
|---|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, fast reaction times, excellent yields | organic-chemistry.orgacs.org |
| Ammonium Nitrate / HCl / O₂ | Metal-free, environmentally benign, uses oxygen as terminal oxidant | rsc.org |
| N-Chlorosuccinimide (NCS) | Readily available reagent | rsc.org |
Beyond thiols and sulfonic acids, other organosulfur compounds can serve as precursors. For instance, disulfides can also undergo oxidative chlorination to yield sulfonyl chlorides, often proceeding through a thiol intermediate. acs.org This provides another viable entry point to the target molecule if the corresponding disulfide of ethyl phenylacetate is available.
Emerging and Advanced Synthetic Techniques
Modern synthetic chemistry has seen a shift towards catalyst-based methods, which can offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional approaches.
Catalytic Approaches in Substituted Phenylacetate Synthesis
While the above methods focus on creating the chlorosulfonyl group, advanced techniques often concentrate on the efficient, catalyzed construction of the substituted phenylacetate framework itself. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. inventivapharma.com
For instance, a Suzuki coupling reaction could be envisioned between an ortho-halo-chlorosulfonylbenzene derivative and a suitable ethyl acetate-containing boronic ester. inventivapharma.com More commonly, the strategy would involve synthesizing an ortho-substituted phenylacetate first, followed by one of the functional group interconversion methods described previously. Palladium-catalyzed carbonylation of benzyl (B1604629) acetates has emerged as a sustainable, halogen-free method for producing alkyl arylacetates. rsc.org Furthermore, joint palladium and norbornene catalysis has been reported for the selective functionalization of aromatic rings, allowing for the ordered, multi-step synthesis of complex substituted aromatics. These catalytic methods provide sophisticated and flexible pathways to access highly substituted phenylacetate precursors that can then be converted to this compound.
Table 2: Catalytic Strategies for Phenylacetate Synthesis
| Catalytic Method | Description | Key Features | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd-catalyzed reaction of an aryl halide with a boronic acid/ester. | Can be used to form the C-C bond between the aryl ring and the acetate moiety. | inventivapharma.com |
| Carbonylation | Pd-catalyzed introduction of a carbonyl group using CO gas. | Allows for the synthesis of phenylacetic acid and its esters from benzyl acetates. | rsc.org |
| Joint Pd/Norbornene Catalysis | A multi-step, selective aromatic functionalization via palladacycles. | Enables complex, one-pot reactions under mild conditions for C-H activation. |
Continuous Flow Methodologies for Aryl Sulfonyl Chloride Production
Continuous flow chemistry has emerged as a safer, more scalable, and efficient alternative to traditional batch methods for the production of aryl sulfonyl chlorides. nih.govresearchgate.net This approach offers significant advantages, particularly when dealing with hazardous reagents like chlorosulfonic acid, by improving safety and spacetime yield. researchgate.net Flow chemistry methodologies often involve the use of continuous stirred-tank reactors (CSTRs) and continuous filtration systems, which can be automated for enhanced process control and consistency. researchgate.netmdpi.com
One notable continuous flow process involves the chlorosulfonation of in situ generated diazonium salts. nih.gov This method is advantageous as it operates under mild conditions, negates the need for added acid, and is less labor-intensive than corresponding batch processes. nih.govresearchgate.net The ability to safely scale up production is a key benefit of this continuous flow approach. nih.gov
Another strategy utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of disulfides and thiols. rsc.org This process, conducted in a continuous flow environment, allows for precise control over reaction parameters and mitigates the risk of thermal runaway, a common hazard in batch syntheses of sulfonyl chlorides. rsc.org The small reactor volumes and short residence times associated with this method can lead to very high space-time yields. rsc.org
Researchers have also developed automated continuous systems capable of producing multi-hundred-gram quantities of aryl sulfonyl chlorides. researchgate.netmdpi.com These systems often employ a cascade of CSTRs and incorporate real-time monitoring and feedback controllers to ensure process reliability and consistency. mdpi.com The careful selection of equipment is crucial to handle corrosive reagents like heated chlorosulfonic acid safely. researchgate.netmdpi.com
Table 1: Comparison of Continuous Flow Methodologies for Aryl Sulfonyl Chloride Synthesis
| Starting Material | Reagent(s) | Key Advantages |
|---|---|---|
| Aniline (B41778) derivatives | Diazotization reagents, SO₂, CuCl₂ | Mild conditions, no added acid, scalable. nih.gov |
| Thiols, Disulfides | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | High space-time yield, enhanced safety. rsc.org |
| Arenes | Chlorosulfonic acid | Scalable to multi-hundred-gram quantities, automated process control. researchgate.netmdpi.com |
Visible-Light Photocatalysis in Sulfonyl Chloride Formation
Visible-light photocatalysis has been established as a powerful strategy for the activation of organic molecules and the development of novel synthetic methodologies. researchgate.net This approach utilizes the energy from visible light to promote electron transfer processes, enabling a variety of chemical transformations under mild conditions. researchgate.netacs.org In the context of sulfonyl chloride synthesis, photocatalysis offers a sustainable alternative to traditional methods that often rely on harsh reagents and conditions. acs.org
One prominent photocatalytic method involves the synthesis of sulfonyl chlorides from arenediazonium salts. acs.org Utilizing a heterogeneous, transition-metal-free carbon nitride photocatalyst, such as potassium poly(heptazine imide), this method proceeds at room temperature under visible light irradiation, affording sulfonyl chlorides in good yields. acs.org A key advantage of this approach is its high tolerance for a wide range of functional groups, including halides, esters, nitro, and cyano groups. acs.org This represents a significant improvement over conventional methods like the Meerwein chlorosulfonylation, which can have limited functional group compatibility. acs.org
The activation of sulfonyl chlorides themselves via visible-light photoredox catalysis has also been extensively explored. researchgate.net Upon single-electron reduction by an excited photocatalyst, sulfonyl chlorides can generate valuable aryl radical intermediates. researchgate.net These radicals can then participate in a variety of coupling reactions, leading to the synthesis of complex organic molecules. researchgate.net
Copper-catalyzed, visible-light-assisted sulfonylation of aryl halides with sulfinates provides another avenue for the formation of C-S bonds, leading to organosulfones. bohrium.comscispace.comresearchgate.net In these systems, a Cu(I) photocatalyst, often formed in situ, is excited by visible light and initiates a single-electron transfer process. bohrium.comresearchgate.net This strategy has demonstrated good functional group tolerance and can be applied to a diverse range of aryl halides. bohrium.com
Table 2: Examples of Visible-Light Photocatalysis in Sulfonyl Chemistry
| Reaction Type | Starting Materials | Photocatalyst/Catalyst | Key Features |
|---|---|---|---|
| Sulfonyl Chloride Synthesis | Arenediazonium salts, SO₂ | Potassium poly(heptazine imide) | Heterogeneous, metal-free, high functional group tolerance. acs.org |
| Aryl Radical Generation | Arylsulfonyl chlorides | Various photoredox catalysts | Generates valuable synthetic intermediates. researchgate.net |
| Sulfonylation of Aryl Halides | Aryl halides, Sulfinates | In situ generated Cu(I) complex | Mild conditions, broad substrate scope. bohrium.comresearchgate.net |
Green Chemistry Principles Applied to Sulfonyl Chloride Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonyl chlorides. rsc.org Traditional methods for preparing these compounds often involve noxious and hazardous reagents such as chlorosulfonic acid, sulfuryl chloride, or phosphorus pentachloride, generating significant amounts of harmful waste. rsc.orgresearchgate.net Consequently, the development of more environmentally benign alternatives is a key research focus.
One green approach involves the metal-free synthesis of sulfonyl chlorides from thiols using ammonium nitrate and an aqueous solution of hydrochloric acid, with oxygen as the terminal oxidant. rsc.orgresearchgate.net This method is notable for its use of readily available and less hazardous reagents. rsc.org The isolation and purification process is also streamlined to minimize solvent usage. rsc.org
The use of water as a solvent is a cornerstone of green chemistry, and methods have been developed for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides using oxone and potassium chloride in water. rsc.org This approach is simple, rapid, and avoids the use of volatile organic solvents. rsc.org Similarly, sodium dichloroisocyanurate dihydrate has been used as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol. researchgate.net This process features simple conditions and a solvent-free workup, highlighting its potential as a practical and green synthetic route. researchgate.net
Table 3: Green Chemistry Approaches to Sulfonyl Chloride Synthesis
| Starting Material(s) | Reagent(s)/Catalyst(s) | Solvent(s) | Key Green Chemistry Principles |
|---|---|---|---|
| Thiols | Ammonium nitrate, HCl, O₂ | Water | Metal-free, use of a benign oxidant, reduced solvent use. rsc.org |
| S-Alkylisothiourea salts | N-chlorosuccinimide (NCS) | Not specified | Use of less hazardous reagents, byproduct recycling. organic-chemistry.org |
| Thiols, Disulfides | Oxone, KCl | Water | Use of water as a solvent, rapid reaction. rsc.org |
| Thiols | Sodium dichloroisocyanurate dihydrate | Water, Ethanol, Glycerol | Use of sustainable solvents, simple workup. researchgate.net |
Chemo- and Regioselectivity Considerations in Synthetic Routes
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules containing the sulfonyl chloride functional group. The ability to selectively introduce this group in the presence of other reactive functionalities is paramount for efficient and practical synthetic strategies.
In the context of continuous flow synthesis, the chlorosulfonylation of in situ generated diazonium salts from anilines demonstrates excellent regioselectivity, as the position of the resulting sulfonyl chloride group is determined by the initial position of the amino group on the aromatic ring. nih.gov
The development of methods for the late-stage formation of sulfonyl chlorides from primary sulfonamides highlights the importance of chemoselectivity. nih.gov Using a pyrylium (B1242799) salt as an activating reagent, primary sulfonamides can be converted to highly reactive sulfonyl chlorides under mild conditions. nih.gov This method exhibits high chemoselectivity, tolerating a wide array of sensitive functional groups within densely functionalized molecules. nih.gov This allows for the late-stage modification of complex structures, which is highly valuable in drug discovery. nih.gov
Furthermore, sulfonyl chlorides themselves can act as dual-role reagents, participating in both sulfonylation and chlorination reactions. rsc.org For instance, in the reaction of quinoline (B57606) N-oxides with sulfonyl chlorides, a one-pot synthesis can afford C3-sulfonate esters and C4-chlorides of quinolines with high chemo- and regioselectivity under metal-free conditions. rsc.org This demonstrates the versatile reactivity of sulfonyl chlorides and the potential for developing atom-economical synthetic methods. rsc.org
Traditional methods for aryl sulfonyl chloride synthesis, such as the electrophilic aromatic sulfonylation with reagents like oleum, often require harsh conditions and may lack regioselectivity, especially with substituted aromatic rings. researchgate.net The development of milder, more selective methods is therefore a continuous goal in synthetic organic chemistry.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Chlorosulfonic acid |
| 1,3-dichloro-5,5-dimethylhydantoin |
| Potassium poly(heptazine imide) |
| N-chlorosuccinimide |
| Oxone |
| Sodium dichloroisocyanurate dihydrate |
| Pyrylium salt |
| Quinoline N-oxides |
| Oleum |
| Benzene (B151609) sulfonyl chloride |
| P-toluene sulfonyl chloride |
| Pyridine |
| Sulfuryl chloride |
| Phosphorus pentachloride |
| Ammonium nitrate |
| S-alkylisothiourea salts |
| Thiourea |
| Potassium chloride |
| Ethanol |
| Glycerol |
| Primary sulfonamides |
| C3-sulfonate esters |
| C4-chlorides of quinolines |
| Aniline |
| Diazonium salts |
| Thiophenols |
| Benzylic thiols |
| Aliphatic thiols |
| Heteroaromatic thiols |
| Disulfides |
| Arenediazonium salts |
| Aryl halides |
| Sulfinates |
| Organosulfones |
| Arenes |
| Thiols |
| Alkyl halides |
| Mesylates |
| Morpholine |
| Choline chloride |
| Tosylsulfonamide |
| Alkyl sulfonamides |
| Acetylacetone |
| Ethyl acetoacetate |
| β-naphthol |
| Aryl boronic acids |
| Diaryl thioethers |
| Benzylsulfonyl chlorides |
| Asymmetric thioethers |
| Arylsulfonylhydrazide |
| Diaryl sulfones |
| Pyrimidine |
| Aromatic amines |
Mechanistic Insights into the Reactivity of Ethyl 2 2 Chlorosulfonyl Phenyl Acetate
Electrophilic Activation and Reaction Pathways of the Chlorosulfonyl Group
The sulfur atom in the chlorosulfonyl group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. This electron deficiency makes the sulfur atom susceptible to attack by nucleophiles. The reactivity of the chlorosulfonyl group can be further enhanced by the presence of ortho-alkyl substituents, which can lead to a "steric acceleration" effect. mdpi.com This counterintuitive phenomenon is attributed to the relief of steric strain in the transition state. mdpi.com
The reaction of sulfonyl chlorides with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. mdpi.com This can occur via an addition-elimination pathway, where the nucleophile adds to the sulfur atom to form a pentavalent intermediate, which then eliminates the chloride ion. mdpi.com Alternatively, it can proceed through a concerted SN2-like mechanism with inversion of configuration at the sulfur center. mdpi.com
Nucleophilic Reactivity and Transformation of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a versatile functional group that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. fiveable.me This high reactivity is due to the chlorine atom being an excellent leaving group. fiveable.me
One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. thieme-connect.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. eurjchem.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion. thieme-connect.com
The synthesis of sulfonamides is a cornerstone in the development of pharmaceuticals, with many antibiotics and other drugs containing this functional group. fiveable.me The versatility of this reaction allows for the introduction of a wide array of substituents on the nitrogen atom, leading to a diverse range of sulfonamide derivatives. princeton.edu
| Nucleophile | Product | Reference |
|---|---|---|
| Primary Amines (R-NH₂) | N-Substituted Sulfonamides | thieme-connect.comprinceton.edu |
| Secondary Amines (R₂NH) | N,N-Disubstituted Sulfonamides | thieme-connect.comprinceton.edu |
| Ammonia (NH₃) | Primary Sulfonamides | thieme-connect.com |
Sulfonyl chlorides react with alcohols in the presence of a base, such as pyridine, to form sulfonate esters. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base and elimination of the chloride ion. youtube.comyoutube.com This reaction proceeds with retention of the stereochemical configuration of the alcohol. youtube.com
Sulfonate esters are valuable intermediates in organic synthesis as they are excellent leaving groups in substitution and elimination reactions. youtube.com The formation of sulfonate esters is often referred to as "activating" an alcohol. youtube.com
The chlorosulfonyl group can be reduced to form sulfinic acids or sulfones. The reduction to sulfinic acids can be achieved through various methods, including the use of reducing agents like sodium sulfite. Sulfinic acids are important intermediates in organic synthesis. cdnsciencepub.com
Further reduction of sulfonyl chlorides, or the corresponding sulfinic acids, can yield sulfones. researchgate.net Alternatively, sulfones can be synthesized from the reaction of sulfonyl chlorides with organometallic reagents. magtech.com.cn
| Product | General Structure | Reference |
|---|---|---|
| Sulfinic Acid | R-SO₂H | cdnsciencepub.com |
| Sulfone | R-SO₂-R' | researchgate.net |
Reactivity at the Ethyl Acetate (B1210297) Side Chain
The ethyl acetate side chain is generally less reactive than the chlorosulfonyl group. Its reactivity is centered around the ester functional group.
Esters can undergo hydrolysis to yield a carboxylic acid and an alcohol. sciencemadness.org This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.comchemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. sciencemadness.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acid or base. masterorganicchemistry.com The mechanism is similar to that of ester hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com
| Compound Name |
|---|
| Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate |
| Sulfonamides |
| Sulfonate Esters |
| Sulfinic Acids |
| Sulfones |
| Hydrochloric acid |
| Pyridine |
| Sodium sulfite |
| Carboxylic acid |
| Alcohol |
α-Functionalization of the Phenylacetate (B1230308) Moiety
The phenylacetate portion of the molecule contains a methylene (B1212753) group (—CH₂—) positioned between the aromatic ring and the ester carbonyl group. This "benzylic" position is activated and susceptible to various functionalization reactions. chemistrysteps.comyoutube.com The acidity of the α-hydrogens is increased due to the electron-withdrawing effect of the adjacent carbonyl group and resonance stabilization of the resulting carbanion (enolate) with both the ester and the phenyl ring. ncert.nic.in This facilitates deprotonation and subsequent reactions with electrophiles.
Key functionalization reactions at the α-position of related phenylacetate systems include:
Halogenation: The benzylic position can undergo radical halogenation. chemistrysteps.com For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective introduction of a halogen atom at the α-carbon. chemistrysteps.comlibretexts.org
Oxidation: Strong oxidizing agents can convert the alkyl side chain of an aromatic ring into a carboxylic acid. libretexts.orgyoutube.com For the phenylacetate moiety, more controlled oxidation can potentially yield an α-keto ester, such as ethyl 2-oxo-2-phenylacetate (ethyl benzoylformate). This class of compounds serves as a versatile intermediate in the synthesis of various chemical structures. pharmaffiliates.com
Alkylation and Other C-C Bond Formations: Once deprotonated with a suitable base, the α-carbon becomes a potent nucleophile. This enolate can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form new carbon-carbon bonds, leading to more complex substituted phenylacetate derivatives. chemistrysteps.com
Table 1: Representative α-Functionalization Reactions of Phenylacetate Systems
| Reaction Type | Reagents | Product Type | Mechanism |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Initiator | α-Bromo Phenylacetate | Free Radical |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Benzoic Acid (Side-chain cleavage) | Radical |
| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkyl Phenylacetate | Nucleophilic Substitution (Sₙ2) |
Influence of Aromatic Ring Substitution on Reactivity
Substituents on the aromatic ring can significantly alter the reactivity of both the sulfonyl chloride and the phenylacetate moieties through inductive and resonance effects. numberanalytics.comlibretexts.org These effects modulate the electron density of the aromatic ring and the attached functional groups. minia.edu.eg
Electron-Withdrawing Groups (EWGs): Substituents like nitro (—NO₂), cyano (—CN), or other carbonyl groups decrease the electron density of the ring.
Effect on Sulfonyl Chloride: An EWG increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the sulfur more susceptible to nucleophilic attack, thereby increasing the rate of reactions with nucleophiles like amines or alcohols. nih.govresearchgate.net Studies on nitro-substituted benzenesulfonyl chlorides show that the position of the nitro group (ortho, meta, or para) influences the electron transfer mechanism during electrochemical reduction. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Effect on Phenylacetate Moiety: An EWG enhances the acidity of the α-hydrogens by providing additional inductive withdrawal and/or resonance stabilization for the conjugate base, making α-functionalization easier.
Electron-Donating Groups (EDGs): Substituents such as alkyl (—R) or alkoxy (—OR) groups increase the electron density of the ring.
Effect on Sulfonyl Chloride: An EDG reduces the electrophilicity of the sulfur atom, thus decreasing the reactivity of the sulfonyl chloride group toward nucleophiles. nih.govresearchgate.net
Effect on Phenylacetate Moiety: An EDG slightly decreases the acidity of the α-hydrogens, potentially making deprotonation and subsequent functionalization more difficult.
The position of the substituent also plays a crucial role. Ortho substituents, regardless of their electronic nature, can introduce steric hindrance, which may impede the approach of nucleophiles to the sulfonyl chloride group. nih.govscholaris.ca
Table 2: Predicted Influence of Aromatic Substituents on Reactivity
| Substituent (Example) | Electronic Effect | Effect on Sulfonyl Chloride Reactivity | Effect on α-Proton Acidity |
|---|---|---|---|
| -NO₂ (para) | Strong EWG (Resonance & Inductive) | Increase | Increase |
| -Cl (para) | EWG (Inductive), Weak EDG (Resonance) | Increase | Increase |
| -CH₃ (para) | Weak EDG (Inductive & Hyperconjugation) | Decrease | Decrease |
| -OCH₃ (para) | Strong EDG (Resonance), EWG (Inductive) | Decrease | Decrease |
Intramolecular Cyclization and Rearrangement Dynamics in Related Systems
The proximate positioning of the sulfonyl chloride and the phenylacetate side chain allows for intramolecular cyclization, typically leading to the formation of a sultam (a cyclic sulfonamide). wikipedia.org This is a prominent reaction pathway for this class of compounds and is central to the synthesis of saccharin (B28170) and its derivatives. wikipedia.orgbritannica.comnih.gov
The process generally involves two steps:
Sulfonamide Formation: The highly reactive sulfonyl chloride is first converted into a sulfonamide by reaction with a primary amine (R-NH₂). wikipedia.org This step replaces the chlorine atom with a nitrogen-containing group.
Intramolecular Cyclization: The resulting N-substituted 2-sulfamoylphenylacetate derivative can then undergo an intramolecular cyclization. This reaction is typically a base-catalyzed condensation where the α-carbon of the acetate moiety is deprotonated to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ester group, displacing the ethoxy group and forming a new six-membered ring. This transformation is analogous to a Dieckmann condensation.
The final product is a derivative of 1,2-benzothiazine-3-one 1,1-dioxide, a core structure related to saccharin. youtube.comdrugbank.com The specific nature of the substituent on the nitrogen atom is determined by the amine used in the initial step. This strategy is a key method for creating libraries of novel saccharin derivatives for various applications, including drug discovery. nih.govresearchgate.net
While major rearrangements of the core benzisothiazole system are not common under standard conditions, the broader class of sulfonamides can undergo various cleavage and rearrangement reactions under specific, often harsh, conditions. acs.org Furthermore, related systems containing sulfonamide groups are known to participate in diverse intramolecular cyclizations to form a variety of heterocyclic structures, such as thiadiazine 1-oxides, highlighting the versatility of the sulfonyl group in directing ring-forming reactions. nih.govnih.gov
Table 3: Intramolecular Cyclization in a Related System
| Starting Material | Reaction Sequence | Key Intermediate | Product |
|---|---|---|---|
| o-Toluene-sulfonamide | 1. Oxidation (KMnO₄) | 2-Sulfamoylbenzoic acid | Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) |
Strategic Applications in Organic Synthesis and Molecular Design
Precursor for the Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the chlorosulfonyl group, coupled with the potential for transformations of the ethyl acetate (B1210297) side chain, makes Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate an ideal precursor for building various heterocyclic systems. These frameworks are foundational to many biologically active compounds.
Nitrogen-containing heterocycles are of immense importance in drug discovery, with approximately 60% of unique small-molecule drugs approved by the FDA containing such scaffolds. rsc.orgnih.gov The chlorosulfonyl group of this compound is a powerful electrophilic handle that can react with a variety of dinucleophiles to initiate cyclization reactions, leading to the formation of nitrogen-containing heterocyclic rings.
For instance, the reaction of a sulfonyl chloride with an appropriate amine-containing nucleophile can lead to the formation of cyclic sulfonamides or other related heterocycles. While direct examples involving the title compound are specific, the utility of related phenylacetate (B1230308) structures in forming complex heterocycles is well-documented. A notable example is the use of related intermediates in the synthesis of quinazolin-4-one moieties, which are present in molecules with a wide array of biological effects, including anticancer, anticonvulsant, and antimicrobial activities. nih.govresearchgate.net The ethyl acetate portion of the molecule can also participate in cyclization reactions, for example, by condensation with hydrazines or other dinucleophiles to form pyridazinones or other heterocyclic systems. The versatility of these nitrogen-containing heterocyclic backbones allows them to be incorporated into receptor binding pockets through various molecular interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.com
Table 1: Examples of Nitrogen-Containing Heterocycles Accessible from Arylsulfonyl Precursors This table illustrates the types of heterocyclic cores that can be synthesized using the reactive handles present in or derived from the title compound.
| Heterocyclic Core | Potential Synthetic Route | Associated Biological Activities |
| Quinazolinone | Cyclization involving the aryl ring and side-chain with an appropriate nitrogen source. nih.gov | Anticancer, Antimicrobial, Anticonvulsant nih.gov |
| Benzothiazine | Intramolecular cyclization via reaction of the chlorosulfonyl group with a nucleophile generated from the side chain. | Varied pharmacological activities |
| Cyclic Sulfonamides (Sultams) | Reaction of the chlorosulfonyl group with an amine present on a side chain attached to the aromatic ring. | Enzyme inhibition, Antibacterial |
The chlorosulfonyl group can be readily converted into a sulfonyl isocyanate, an even more reactive intermediate. Chlorosulfonyl isocyanate (CSI) is known to be one of the most reactive isocyanates available. beilstein-journals.org It readily participates in cycloaddition reactions with unsaturated systems like olefins and epoxides. beilstein-journals.orgresearchgate.net
This reactivity allows for the incorporation of the arylsulfonylphenylacetate scaffold into a variety of complex adducts. For example, CSI can undergo [2+2] cycloaddition reactions with alkenes to form N-chlorosulfonyl-β-lactams. beilstein-journals.org It can also react with other functional groups to yield diverse heterocyclic structures such as s-triazinediones. researchgate.net The ability to transform this compound into a sulfonyl isocyanate intermediate opens up pathways to novel and complex molecular frameworks that would be difficult to access through other synthetic routes.
Building Block for Complex Molecular Scaffolds and Derivatives
Beyond heterocycle synthesis, this compound is a fundamental building block for constructing larger, non-cyclic, but structurally complex molecules. Its two distinct functional groups allow for sequential and controlled synthetic modifications.
The chlorosulfonyl group (-SO₂Cl) is an excellent precursor for the synthesis of sulfonamides and, more specifically, sulfamoylated derivatives. The reaction of the sulfonyl chloride with a primary or secondary amine yields a sulfamoyl group (-SO₂NRR'). This reaction is typically high-yielding and proceeds under mild conditions.
This strategy has been employed in the development of potent enzyme inhibitors. For example, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been synthesized and identified as powerful steroid sulfatase (STS) inhibitors, which are relevant for the treatment of hormone-dependent cancers. nih.govacs.org The synthesis of these compounds involves the reaction of a phenolic precursor with chlorosulfonyl isocyanate, followed by reaction with an amine, demonstrating the utility of the chlorosulfonyl handle in creating sulfamoylated structures with significant biological activity. nih.govacs.org this compound provides a scaffold to which a wide variety of amines can be appended, generating large libraries of sulfamoylated compounds for screening and drug discovery.
The sulfonamide linkage is a cornerstone of medicinal chemistry, found in a multitude of approved drugs. researchgate.net The reaction of the chlorosulfonyl group of this compound with various primary or secondary amines is a direct and efficient method for creating diverse aryl sulfonamide architectures. The resulting sulfonamides can serve as final products or as intermediates for further elaboration.
The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced or otherwise modified. This dual functionality allows for the creation of complex molecules with precisely placed functional groups. This approach has been used to synthesize novel (E)-N-aryl-2-arylethenesulfonamide analogues that act as potent microtubule-targeted anticancer agents. nih.gov Similarly, various sulfonamide derivatives have been synthesized and shown to possess anticancer and radiosensitizing properties. nih.gov
Table 2: Representative Reactions for Creating Sulfonamide Architectures This table outlines the primary transformation used to integrate the title compound into sulfonamide and related structures.
| Reactant | Resulting Functional Group | Product Class |
| Primary Amine (R-NH₂) | Sulfonamide (-SO₂NHR) | N-Substituted Aryl Sulfonamides |
| Secondary Amine (R₂NH) | Sulfonamide (-SO₂NR₂) | N,N-Disubstituted Aryl Sulfonamides |
| Hydrazine (H₂N-NH₂) | Sulfonohydrazide (-SO₂NHNH₂) | Aryl Sulfonohydrazides |
| Alcohols/Phenols (R-OH) | Sulfonate Ester (-SO₂OR) | Aryl Sulfonates |
Synthetic Intermediates in the Pursuit of Biologically Relevant Molecules
The strategic utility of this compound culminates in its application as a key intermediate for molecules with potential biological and therapeutic relevance. The structural motifs that can be generated from this compound—including nitrogen-containing heterocycles, sulfamoylated derivatives, and complex sulfonamides—are prevalent in a vast number of biologically active compounds. nih.govnih.govnih.gov
Research has demonstrated that molecules containing the quinazolin-4-one scaffold, which can be synthesized from related precursors, exhibit activities such as anticancer and antimicrobial effects. nih.govresearchgate.net Furthermore, the introduction of a sulfamoyl group has been a successful strategy in designing potent enzyme inhibitors for cancer therapy. nih.gov The aryl sulfonamide framework itself is a well-established pharmacophore present in drugs targeting a range of conditions, from bacterial infections to cancer. researchgate.netnih.govnih.gov The value of this compound lies in its capacity to provide efficient synthetic access to these privileged structures, making it a crucial tool in the design and development of new therapeutic agents. mdpi.commdpi.com
Design and Synthesis of Novel Sulfonamide Conjugates
This compound serves as a pivotal electrophilic building block in the synthesis of a diverse array of sulfonamide conjugates. The reactivity of its sulfonyl chloride group allows for straightforward coupling with a wide range of nucleophilic primary and secondary amines, providing a reliable and versatile method for constructing complex molecules. This reaction, a cornerstone of medicinal chemistry and materials science, involves the condensation of the sulfonyl chloride with an amine, typically in the presence of a base like triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.govnih.gov
The strategic placement of the ethyl acetate moiety on the phenyl ring offers a secondary functional handle that can be retained or further modified in subsequent synthetic steps. This dual functionality makes this compound a particularly valuable reagent for creating bifunctional molecules and complex scaffolds. Researchers can systematically design novel sulfonamide derivatives by selecting from a vast library of available amines, including anilines, aliphatic amines, and heterocyclic amines. nih.govmdpi.commdpi.com This modular approach facilitates the generation of libraries of compounds for screening purposes.
The general synthetic pathway involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethyl acetamide, followed by the addition of the this compound. nih.govnih.gov The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). Upon completion, the resulting sulfonamide conjugate is often isolated and purified through standard procedures such as precipitation, filtration, and recrystallization. nih.govmdpi.com This methodology has been successfully applied to produce a wide spectrum of sulfonamide derivatives, including those with coumarin (B35378) moieties and other complex aromatic systems. nih.gov
The table below illustrates the versatility of this synthetic approach by showcasing a variety of amine classes that can be conjugated with this compound to yield novel sulfonamide structures.
| Amine Class | Representative Amine Structure | Resulting Sulfonamide Core Structure | Potential Application Area |
| Aromatic Amines (Anilines) | Phenyl-Sulfonamide-Phenyl | Medicinal Chemistry | |
| Heterocyclic Amines | Phenyl-Sulfonamide-Thiomorpholine | Bioactive Compounds mdpi.com | |
| Aliphatic Amines | Phenyl-Sulfonamide-Allyl | Polymer & Materials Science | |
| Amino Acid Esters | Phenyl-Sulfonamide-Glycine Ethyl Ester | Peptidomimetics |
Chemical Modification for Enhanced Synthetic Accessibility
The utility of any building block in organic synthesis is intrinsically linked to its own synthetic accessibility. For this compound and its isomers, the primary route to synthesis involves the direct chlorosulfonation of a readily available precursor, ethyl phenylacetate. chemicalbook.comorgsyn.org This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent.
In a typical procedure for a related isomer, ethyl phenylacetate is treated dropwise with chlorosulfonic acid under controlled temperature conditions. chemicalbook.com The reaction mixture is stirred for a period to ensure completion and is then carefully quenched by pouring it onto ice. The product is subsequently extracted into an organic solvent like dichloromethane, washed, dried, and purified, often using column chromatography, to yield the desired sulfonyl chloride. chemicalbook.com The yield and the position of sulfonation (ortho, meta, or para) can be influenced by reaction conditions.
The following table summarizes key synthetic approaches for producing phenylacetate-based sulfonyl chlorides, underscoring the chemical modifications that enhance their accessibility for further synthetic applications.
| Method | Precursor | Key Reagents | Product Example | Reported Yield | Reference |
| Direct Chlorosulfonation | Ethyl Phenylacetate | Chlorosulfonic Acid | 4-Chlorosulfonylphenyl Acetic Acid Ethyl Ester | 56% | chemicalbook.com |
| Halogenation of Sulfonate Salt | Sodium Ethoxycarbonylmethanesulfonate | Phosphorus Pentachloride (PCl₅) | Chlorosulfonylacetic Acid Ethyl Ester | Moderate | nih.gov |
| Esterification | Chlorosulfonyl Acetyl Chloride | Ethanol | Chlorosulfonylacetic Acid Ethyl Ester | 55% | nih.gov |
Advanced Characterization and Computational Modeling of Aryl Chlorosulfonyl Phenylacetates
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to the structural elucidation of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate, providing detailed information about its atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene (B1212753) bridge, and the aromatic protons.
Ethyl Group: A triplet integrating to 3 protons is predicted for the methyl (CH₃) group, coupled to the adjacent methylene protons. A quartet integrating to 2 protons would correspond to the methylene (OCH₂) group, coupled to the methyl protons.
Methylene Bridge: A singlet integrating to 2 protons is expected for the benzylic methylene (Ar-CH₂) group.
Aromatic Protons: The ortho-disubstituted benzene (B151609) ring would exhibit a complex multiplet pattern for the four aromatic protons, due to their distinct chemical environments and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with expected chemical shifts for each unique carbon atom.
Ethyl Group: Signals for the methyl and methylene carbons of the ethyl ester are anticipated.
Methylene Bridge: A signal for the benzylic methylene carbon.
Aromatic Carbons: Six distinct signals are expected for the carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing chlorosulfonyl group and the electron-donating acetate (B1210297) substituent. The carbon bearing the chlorosulfonyl group would likely be shifted downfield.
Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.
Based on data for analogous compounds like ethyl phenylacetate (B1230308), the following table presents the expected chemical shifts. oup.comchemicalbook.comchemicalbook.comhmdb.cachegg.comchegg.comchegg.comspectrabase.comsemanticscholar.org
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 | Ethyl CH₃ | ~14 |
| Ethyl OCH₂ | ~4.1 | Ethyl OCH₂ | ~61 |
| Ar-CH₂ | ~3.8 | Ar-CH₂ | ~40-45 |
| Aromatic H | 7.2-8.0 | Aromatic C | 125-140 |
| Carbonyl C=O | ~170 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
HRMS would be employed to determine the exact mass of this compound, confirming its elemental composition. Fragmentation studies, typically using techniques like electron ionization (EI), would reveal characteristic fragmentation patterns aiding in structural verification.
The predicted monoisotopic mass for C₁₀H₁₁ClO₄S is 262.00665 Da. Key fragmentation pathways would likely involve:
Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
Cleavage of the chlorosulfonyl group (•SO₂Cl).
Loss of sulfur dioxide (SO₂). nih.govresearchgate.net
Formation of a stable tropylium (B1234903) cation or other rearranged ions.
The following table outlines predicted adducts and their mass-to-charge ratios (m/z).
| Adduct | Predicted m/z |
| [M+H]⁺ | 263.01393 |
| [M+Na]⁺ | 284.99587 |
| [M-H]⁻ | 260.99937 |
| [M]⁺ | 262.00610 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman).
FT-IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the various functional groups present in this compound.
C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.
S=O Stretch: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O), typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
C-O Stretch: Bands corresponding to the C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region.
S-Cl Stretch: A characteristic absorption for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.comresearchgate.netspectra-analysis.comlibretexts.orglibretexts.org
C-H Bending: Out-of-plane C-H bending vibrations for the ortho-substituted benzene ring would provide diagnostic peaks in the 735-770 cm⁻¹ range. spectroscopyonline.com
FT-Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the S=O symmetric stretch are expected to show strong signals in the Raman spectrum. publish.csiro.auchemicalbook.comacs.org
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3030-3100 | 3030-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch (Ester) | 1735-1750 | Weak |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| S=O Asymmetric Stretch | 1350-1400 | 1350-1400 |
| S=O Symmetric Stretch | 1150-1200 | Strong, 1150-1200 |
| C-O Stretch (Ester) | 1000-1300 | 1000-1300 |
| C-H Out-of-Plane Bend | 735-770 | Weak |
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The electronic transitions are typically of the π → π* type. The presence of the chlorosulfonyl and ethyl acetate substituents on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. nist.govspcmc.ac.inacs.orgscience-softcon.deresearchgate.net The spectrum would likely exhibit characteristic absorption bands in the ultraviolet region.
| Transition | Expected Wavelength Range (nm) |
| π → π* (Primary Band) | ~200-220 |
| π → π* (Secondary Band) | ~260-280 |
Computational Chemistry Investigations
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement and predict the experimental findings for this compound.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
DFT calculations can be employed to model various molecular properties with a high degree of accuracy.
Electronic Structure: DFT can be used to calculate the optimized molecular geometry, bond lengths, and bond angles. It also allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.
Reactivity: The calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Spectroscopic Property Prediction: DFT methods can be used to predict vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netmdpi.comnih.gov Furthermore, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data for unambiguous signal assignment. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to understand the nature of the electronic transitions.
Computational studies on related aromatic sulfonyl chlorides have utilized methods such as B3LYP with basis sets like 6-31G(d,p) to investigate interaction energies and molecular properties. nih.gov Similar approaches would be applicable to this compound to provide a detailed theoretical understanding of its structure and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and interaction patterns. dovepress.comresearchgate.net For this compound, MD simulations can elucidate its conformational landscape, which is the collection of all accessible three-dimensional shapes the molecule can adopt. nih.govelifesciences.org By simulating the atomic motions based on a force field, these studies can map out the free energy surface of the molecule, identifying the most stable, low-energy conformations as well as the transition pathways between them. researchgate.net
The analysis of an MD trajectory for this compound would involve monitoring several key parameters. The Root Mean Square Deviation (RMSD) would be calculated to assess the structural stability over the simulation time, while the Root Mean Square Fluctuation (RMSF) would highlight the flexibility of specific regions of the molecule. dovepress.com Furthermore, the Radius of Gyration (Rg) provides information about the molecule's compactness, and changes in this value can indicate significant conformational shifts. researchgate.net
MD simulations are also instrumental in exploring intermolecular interactions. dovepress.com By placing the molecule in a simulated environment with solvent molecules or other relevant compounds, it is possible to analyze the formation and dynamics of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov The Radial Distribution Function (RDF) can be calculated to determine the probability of finding another atom at a certain distance from an atom in the target molecule, offering a quantitative measure of interaction strength and solvation structure. dovepress.com This information is crucial for understanding how this compound might behave in different chemical environments.
Table 1: Key Parameters in Molecular Dynamics (MD) Simulation Analysis This table is illustrative and represents typical data obtained from an MD simulation.
| Parameter | Description | Potential Finding for this compound |
|---|---|---|
| RMSD | Measures the average distance between the atoms of superimposed structures over time. | A stable RMSD value would indicate the molecule has reached an equilibrium state in its simulated environment. |
| RMSF | Measures the deviation of each atom from its average position. | Higher RMSF values for the ethyl acetate and chlorosulfonyl groups would suggest greater flexibility in these regions. |
| Radius of Gyration (Rg) | Indicates the compactness of the structure. | Fluctuations in Rg could signify transitions between extended and more folded conformations. |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds with surrounding molecules (e.g., water). | Could reveal key interactions between the oxygen atoms of the ester/sulfonyl groups and protic solvents. |
Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov A QSPR study on derivatives of this compound would aim to build a mathematical model that correlates structural features, known as molecular descriptors, with a specific property of interest. nih.gov Such properties could include hydrophobicity (log P), solubility, or stability. researchgate.net
The development of a QSPR model typically follows a set workflow. nih.gov First, a dataset of derivatives with experimentally measured property values is compiled. Next, a large number of molecular descriptors are calculated for each molecule using specialized software. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. A statistical method, such as Multiple Linear Regression (MLR), is then employed to select the most relevant descriptors and build a predictive equation. nih.gov
The validity and predictive power of the resulting QSPR model are assessed through rigorous validation techniques, such as internal validation (e.g., Leave-One-Out cross-validation) and external validation using a separate test set of compounds. nih.gov A successful QSPR model can be a valuable tool for designing new derivatives of this compound with desired properties, reducing the need for extensive experimental synthesis and testing. nih.govasianpubs.org
Table 2: Example of a QSPR Model for Predicting a Property of Aryl (Chlorosulfonyl)phenylacetate Derivatives This table presents a hypothetical QSPR model for illustrative purposes.
| Property to Predict | Hypothetical QSPR Equation | Molecular Descriptors Used |
|---|---|---|
| Hydrophobicity (log P) | log P = 0.85(TPSA) - 0.23(MW) + 1.54*(nRotB) + 0.98 | TPSA: Topological Polar Surface AreaMW: Molecular WeightnRotB: Number of Rotatable Bonds |
| Aqueous Solubility (log S) | log S = -0.05(log P) + 0.75(HBA) - 2.11 | log P: Partition CoefficientHBA: Hydrogen Bond Acceptor Count |
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. chemmethod.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational calculations can determine the energies of these orbitals and map their electron density distribution, revealing which atoms contribute most to these frontier orbitals and are therefore most involved in chemical reactions. researchgate.net
Natural Bond Orbital (NBO) analysis provides a more detailed, localized picture of the electronic structure. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive concepts of lone pairs, core pairs, and bonding and anti-bonding orbitals. materialsciencejournal.org A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative and intramolecular charge transfer interactions by measuring the stabilization energy (E(2)) associated with electron density transfer from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.orgresearchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the oxygen lone pairs into the anti-bonding orbitals of adjacent groups, providing insight into the molecule's electronic stability.
Table 3: Illustrative FMO and NBO Analysis Data for this compound This table contains hypothetical data based on typical computational chemistry results.
| Analysis Type | Parameter | Value | Interpretation |
|---|---|---|---|
| FMO | EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital. | |
| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability. | |
| NBO | Donor NBO (i) | LP(1) O(ester) | Lone pair on an ester oxygen atom. |
| Acceptor NBO (j) | σ*(C=O) | Anti-bonding orbital of the carbonyl group. |
Conformational Stability and Isomeric Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers or rotational isomers) and determine their relative energies. For this compound, different conformers can arise from rotation around single bonds, such as the C-C bond of the acetate side chain and the C-S bond connecting the sulfonyl group to the phenyl ring.
Computational chemistry methods are used to perform a systematic search of the conformational space. By rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative stability of these isomers is determined by comparing their calculated energies, with the lowest energy structure representing the global minimum and thus the most probable conformation in the ground state.
Table 4: Relative Energies of Hypothetical Conformers of this compound This table illustrates how the relative stability of different isomers might be presented.
| Conformer | Dihedral Angle (C(ring)-C(ring)-S-Cl) | Dihedral Angle (C(ring)-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | 65° | 175° | 0.00 | 75.3 |
| 2 | -70° | 178° | 0.85 | 19.1 |
| 3 | 68° | -10° | 1.95 | 5.6 |
Future Research Trajectories and Emerging Paradigms in Chlorosulfonyl Phenylacetate Chemistry
Development of Eco-Friendly and Sustainable Synthetic Methodologies
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions, such as chlorosulfonic acid, which pose significant environmental and safety challenges. nih.gov Future research is increasingly focused on developing greener, more sustainable alternatives that are applicable to the synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate and its analogues.
A promising trajectory involves the use of S-alkylisothiourea salts as odorless, stable precursors, which can be converted to sulfonyl chlorides via N-chlorosuccinimide (NCS) chlorosulfonation under mild conditions. chemicalbook.comquora.com This method is not only operationally simple but also allows for the recycling of the succinimide (B58015) byproduct back into NCS, creating a more sustainable chemical process. quora.compurescience.co.nz Other eco-friendly strategies include bleach-mediated oxidative chlorosulfonation and the use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), which serve as efficient and safer oxidants. guidechem.comrsc.org
Palladium-catalyzed methods are also emerging for the preparation of arylsulfonyl chlorides from arylboronic acids, offering significant functional group tolerance under mild conditions. nih.gov These modern approaches circumvent the limitations of classical electrophilic aromatic substitution, which often requires harsh acidic conditions and can have poor regioselectivity. nih.gov
| Method | Key Reagents | Advantages | Reference |
|---|---|---|---|
| NCS Chlorosulfonation | S-alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Mild conditions, odorless precursors, recyclable byproduct. chemicalbook.compurescience.co.nz | chemicalbook.comquora.compurescience.co.nz |
| Bleach-Mediated Oxidation | S-alkylisothiourea salts, Sodium Hypochlorite (Bleach) | Economical, worker-friendly, readily available reagents. rsc.org | rsc.org |
| Oxidative Chlorination | Thiols, Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H2O) | General, mild, uses sustainable solvents. guidechem.com | guidechem.com |
| Palladium-Catalyzed Chlorosulfonylation | Arylboronic acids, SO₂ source, Pd catalyst | High functional group tolerance, mild conditions, regioselective. nih.gov | nih.gov |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The sulfonyl chloride moiety is a versatile functional group, traditionally used for constructing sulfonamides and sulfonates. chemicalbook.com However, its full reactive potential, particularly within the complex scaffold of a (chlorosulfonyl)phenylacetate, remains largely untapped. Future research will likely focus on discovering and harnessing novel reactivity patterns. For instance, sulfonyl chlorides can engage in reactions with unsaturated systems like imines, alkynes, and electron-rich olefins to form various cyclic structures. quora.com Exploring these transformations with this compound could lead to new molecular architectures with unique properties.
Furthermore, the development of novel catalytic systems promises to expand the synthetic utility of this compound class. Transition metal-catalyzed reactions, such as the palladium-catalyzed chlorosulfonylation of arylboronic acids, demonstrate a move towards more sophisticated and controlled transformations. nih.gov Another area of interest is photocatalysis, where visible light can be used to generate aryl radicals from sulfonyl chlorides, providing a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. nih.gov The application of such chromoselective synthesis, where the reaction outcome is controlled by the wavelength of light, could enable the selective synthesis of sulfonyl chlorides or sulfonamides from the same reaction mixture. nih.gov
Integration with Advanced Automation and High-Throughput Synthesis Platforms
The synthesis and screening of novel chemical entities can be dramatically accelerated through automation and high-throughput technologies. The integration of these platforms into (chlorosulfonyl)phenylacetate chemistry represents a significant future direction. Continuous flow synthesis, in particular, offers substantial advantages for the preparation of sulfonyl chlorides—reactions that are often highly exothermic and use hazardous reagents. nih.gov
Recent work has demonstrated the development of automated continuous systems for producing aryl sulfonyl chlorides at a multi-hundred-gram scale. rsc.orgmolport.com These systems employ continuous stirred-tank reactors (CSTRs) and incorporate automated process controls, leading to significant improvements in consistency, safety, and space-time yield. rsc.org By managing the handling of corrosive reagents like chlorosulfonic acid and controlling exothermic processes, flow chemistry improves the inherent safety of the synthesis. nih.gov Applying these automated flow protocols to the synthesis of this compound and its derivatives would enable rapid library generation for screening in drug discovery and materials science.
Predictive Computational Design for Tailored Molecular Functionality
The convergence of computational chemistry and synthetic science is creating a new paradigm where molecules can be designed in silico for a specific function before being synthesized in the lab. This approach is particularly relevant for developing novel derivatives of this compound with tailored biological or material properties.
Molecular docking studies, a cornerstone of computational drug design, can predict the binding affinity and orientation of small molecules within a target protein. ontosight.ai This allows for the rational design of sulfonamide derivatives as potential therapeutics, such as selective enzyme inhibitors. ontosight.ai Beyond pharmaceuticals, computational materials science facilitates the design of novel functional materials from first principles. chemimpex.com Machine learning-enabled frameworks are being developed to accelerate this process, integrating high-performance computing, structural bioinformatics, and multi-objective optimization to design molecules with desired properties. google.com Applying these predictive models to (chlorosulfonyl)phenylacetate chemistry could guide the synthesis of next-generation materials and catalysts with precisely engineered functionalities.
Innovative Applications in Material Science and Advanced Chemical Technologies
While the derivatives of sulfonyl chlorides, particularly sulfonamides, are well-established in medicinal chemistry, their potential in advanced materials is an emerging and exciting frontier. nih.gov The unique chemical properties of the (chlorosulfonyl)phenylacetate scaffold can be leveraged to create novel polymers and functional materials.
One innovative application lies in the development of advanced polymers. Sulfonyl chlorides have been identified as efficient initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. quora.com Furthermore, the sulfonyl chloride group itself can be incorporated into polymer backbones to create functional materials, such as proton exchange membranes for fuel cells. rsc.org The related ethyl phenylacetate (B1230308) structure has also been studied as a component in solvent-based self-healing epoxy materials and as a plasticizer. chemicalbook.comchemimpex.com
Another promising area is the post-synthetic modification of metal-organic frameworks (MOFs). Sulfonyl chlorides can be used as reactive handles to introduce sulfonamide functionalities into MOF structures. rsc.orgrsc.org This modification can tune the chemical and physical properties of the pores, making these materials highly promising for applications in gas separation, storage, and catalysis. rsc.org The development of aromatic multisulfonyl chlorides as building blocks for complex dendritic molecules further highlights the potential for creating highly structured, functional materials. acs.org
| Application Area | Specific Use | Key Feature | Reference |
|---|---|---|---|
| Polymer Chemistry | Initiator for Atom Transfer Radical Polymerization (ATRP) | Enables synthesis of well-defined polymers. | quora.com |
| Functional Materials | Proton Exchange Membranes (PEMs) for fuel cells | Sulfonyl group introduced into polymer enhances proton conductivity. | rsc.org |
| Porous Materials | Post-synthetic modification of Metal-Organic Frameworks (MOFs) | Introduces sulfonamide groups to tailor pore properties for catalysis or separation. | rsc.orgrsc.org |
| Smart Materials | Component in self-healing epoxy materials | Ethyl phenylacetate acts as a healing solvent. | chemicalbook.com |
| Macromolecular Synthesis | Building block for dendritic polymers | Multifunctional sulfonyl chlorides enable construction of complex architectures. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
